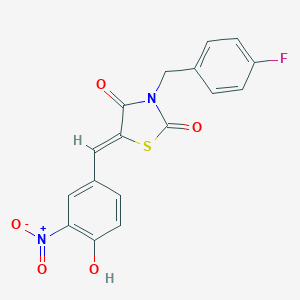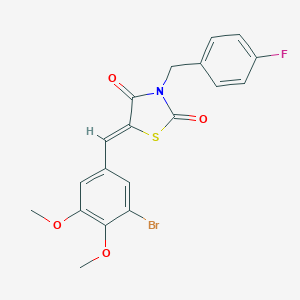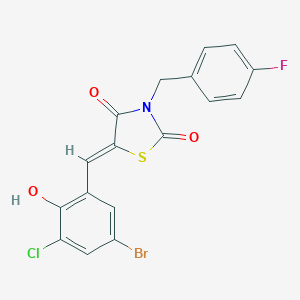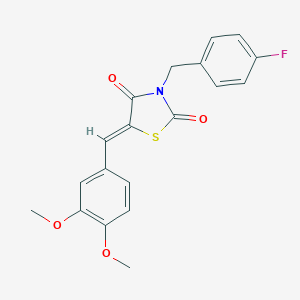![molecular formula C21H16N2O2S B302251 N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302251.png)
N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide, also known as MNFC, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has also been demonstrated to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of the immune response. N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has also been demonstrated to possess antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide offers several advantages for lab experiments, including its easy synthesis, low toxicity, and broad-spectrum activity. However, N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide also has some limitations, including its poor solubility in water and its potential to interact with other compounds.
Direcciones Futuras
There are several future directions for the study of N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide, including the development of more efficient synthesis methods, the investigation of its potential applications in nanotechnology and biotechnology, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and efficacy of N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide in vivo and to determine its potential clinical applications.
Conclusion:
In conclusion, N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide is a promising compound that has attracted significant attention in the scientific community due to its potential applications in various fields. Further research is needed to fully understand the mechanism of action of N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide and to evaluate its safety and efficacy in vivo.
Métodos De Síntesis
N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide can be synthesized by the reaction of 2-hydroxy-1-naphthaldehyde and 4-(methylsulfanyl)benzohydrazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to exhibit anticancer, antibacterial, and antifungal activities. In agriculture, N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been demonstrated to possess herbicidal and insecticidal properties. In materials science, N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide has been used as a precursor for the synthesis of various functional materials.
Propiedades
Nombre del producto |
N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Fórmula molecular |
C21H16N2O2S |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
N-[(E)-(4-methylsulfanylphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O2S/c1-26-16-9-6-14(7-10-16)13-22-23-21(24)20-12-18-17-5-3-2-4-15(17)8-11-19(18)25-20/h2-13H,1H3,(H,23,24)/b22-13+ |
Clave InChI |
WNPWXTUDMLSIFX-LPYMAVHISA-N |
SMILES isomérico |
CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES canónico |
CSC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



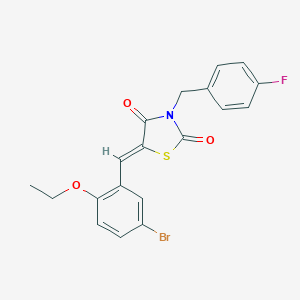

![5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302170.png)
![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302174.png)
![3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302175.png)
![5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302176.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302181.png)
![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302182.png)
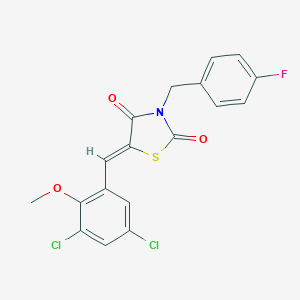
![(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302185.png)
